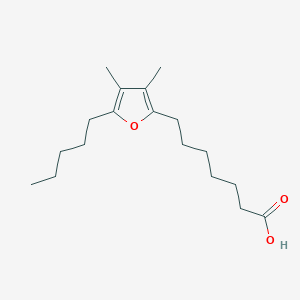
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide is a chemical compound known for its unique structure and properties. It is an organic compound that falls under the category of quaternary ammonium salts. This compound is characterized by the presence of a quaternary nitrogen atom bonded to three alkyl groups and one hydroxyalkyl group, with an iodide ion as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-diethyl-N-methylpropan-1-amine with iodomethane in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in an aqueous medium.
Major Products Formed
Oxidation: N,N-Diethyl-3-oxopropan-1-aminium iodide.
Reduction: N,N-Diethyl-3-hydroxy-N-methylpropan-1-amine.
Substitution: N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. The compound also interacts with ion channels, affecting ion transport across the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium chloride
- N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium bromide
- N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium sulfate
Uniqueness
N,N-Diethyl-3-hydroxy-N-methylpropan-1-aminium iodide is unique due to its iodide counterion, which imparts distinct physicochemical properties compared to its chloride and bromide counterparts. The iodide ion enhances the compound’s solubility in organic solvents and its effectiveness as a phase transfer catalyst.
Eigenschaften
CAS-Nummer |
93245-79-5 |
|---|---|
Molekularformel |
C8H20INO |
Molekulargewicht |
273.16 g/mol |
IUPAC-Name |
diethyl-(3-hydroxypropyl)-methylazanium;iodide |
InChI |
InChI=1S/C8H20NO.HI/c1-4-9(3,5-2)7-6-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XNGDHKVIEJPCKS-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCCO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


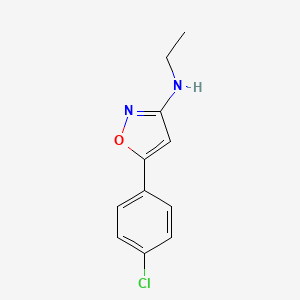
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
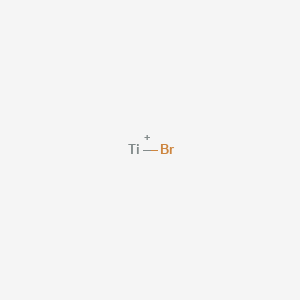
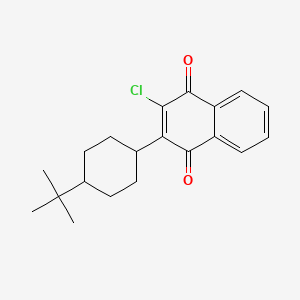
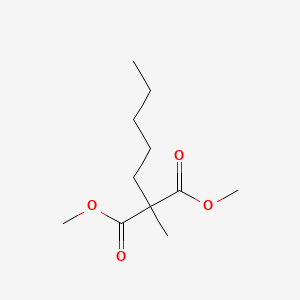
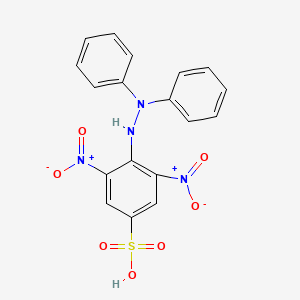
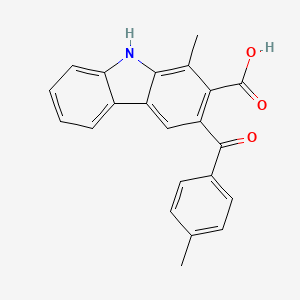
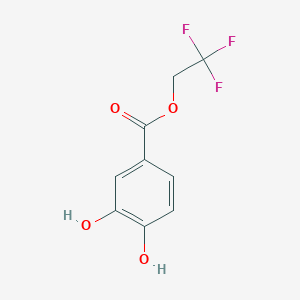
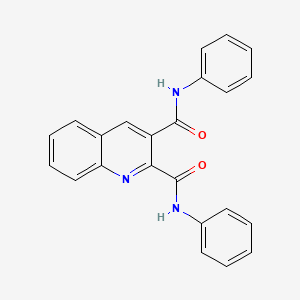
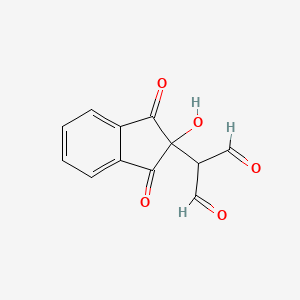
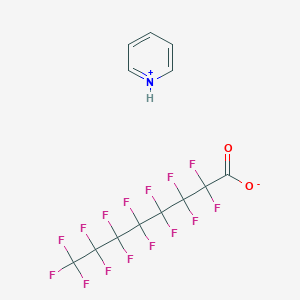
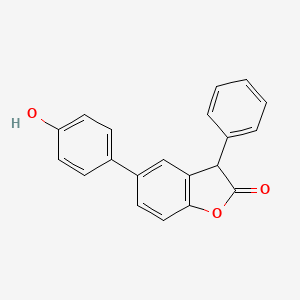
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
